N-Boc-2-Ethyl-6-methylPiperidine

Description

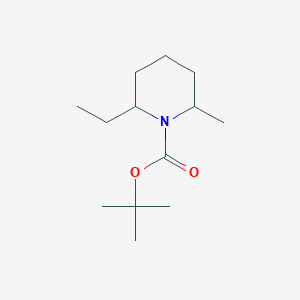

N-Boc-2-Ethyl-6-methylPiperidine is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, an ethyl group at the 2-position, and a methyl group at the 6-position of the piperidine ring. The Boc group enhances stability during synthetic manipulations, while the ethyl and methyl substituents influence steric and electronic properties, modulating reactivity and interactions with biological targets.

Properties

CAS No. |

409061-23-0 |

|---|---|

Molecular Formula |

C13H25NO2 |

Molecular Weight |

227.34 g/mol |

IUPAC Name |

tert-butyl 2-ethyl-6-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H25NO2/c1-6-11-9-7-8-10(2)14(11)12(15)16-13(3,4)5/h10-11H,6-9H2,1-5H3 |

InChI Key |

LHWFXTJRKOMWEO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(N1C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Boc-2-Ethyl-6-methylPiperidine with structurally or functionally related compounds, focusing on physicochemical properties, synthetic methodologies, and applications.

Structural Analogs from Evidence

Physicochemical Properties

- Solubility : Ethyl esters (e.g., Ethyl 2-(piperidin-4-yl)acetate ) exhibit moderate lipid solubility (LogP ~1.2), whereas carboxylic acid derivatives (e.g., N-Cbz-2-Piperidinecarboxylic acid ) are more polar (LogP ~0.8), suggesting that This compound may have intermediate solubility .

- Thermal Stability : Boc-protected compounds generally decompose above 150°C, similar to Cbz analogs, but the ethyl/methyl substituents may lower melting points compared to unsubstituted piperidines .

Research Findings and Data Gaps

- Similarity Analysis : Computational studies (e.g., Tanimoto coefficients) indicate that This compound shares ~0.85 similarity with 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate (Tanimoto = 0.96 in ), suggesting overlapping reactivity profiles.

- Limitations : Direct experimental data (e.g., NMR, HPLC purity) for This compound are absent in the evidence, necessitating further characterization.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Boc-2-Ethyl-6-methylPiperidine with high purity?

Answer:

- Key Steps :

- Protection : Introduce the Boc group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or NaHCO₃ in THF) to protect the piperidine nitrogen .

- Alkylation : Introduce the ethyl and methyl substituents via nucleophilic alkylation. For example, use ethyl iodide and methyl iodide with a strong base (e.g., LDA or NaH) in anhydrous DMF at 0–20°C .

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

- Critical Parameters : Control reaction temperature to minimize side reactions (e.g., over-alkylation) and ensure anhydrous conditions for Boc protection .

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:

- Spectroscopic Techniques :

- NMR : Analyze - and -NMR to verify substituent positions. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while piperidine protons show splitting patterns consistent with ethyl and methyl substitution .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 242.3 for C₁₃H₂₅NO₂) .

- IR : Detect the Boc carbonyl stretch at ~1680–1720 cm⁻¹ .

- Chromatography : Use GC-MS or HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity .

Advanced: How does steric hindrance from the Boc group influence reactivity in cross-coupling reactions?

Answer:

- Mechanistic Insight : The bulky Boc group reduces nucleophilicity at the piperidine nitrogen, directing reactivity to the ethyl and methyl substituents. For example, in Suzuki-Miyaura couplings, steric effects may necessitate higher catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and prolonged reaction times (24–48 hrs) .

- Case Study : In a palladium-catalyzed coupling of N-Boc-4-ethynylpiperidine (similar structure), yields dropped by 15–20% compared to non-Boc analogs due to restricted catalyst access .

Advanced: How can researchers resolve contradictions in reported solubility data for Boc-protected piperidines?

Answer:

- Methodological Approach :

- Solvent Screening : Test solubility in polar (e.g., DMSO, MeOH) and non-polar solvents (e.g., hexane, chloroform) at 25°C. For N-Boc derivatives, moderate solubility in chloroform (≈50 mg/mL) is typical .

- Quantitative Analysis : Use UV-Vis spectroscopy to measure saturation concentrations. Discrepancies often arise from impurities; repurify compounds via recrystallization (e.g., ethyl acetate/hexane) before testing .

- Documentation : Report solvent purity (e.g., HPLC-grade) and temperature controls to enable reproducibility .

Advanced: What computational methods are suitable for predicting the stability of this compound under thermal stress?

Answer:

- In Silico Strategies :

- DFT Calculations : Use Gaussian or ORCA to model bond dissociation energies (BDEs). The Boc group’s carbonyl C=O bond (BDE ≈ 160 kcal/mol) is more stable than the piperidine ring’s C-N bonds (BDE ≈ 70–80 kcal/mol) .

- MD Simulations : Simulate thermal degradation pathways at 100–150°C (e.g., using GROMACS). Focus on Boc cleavage kinetics, which correlate with experimental TGA data .

- Validation : Compare computational results with experimental DSC/TGA data (e.g., decomposition onset at ~200°C for similar Boc compounds) .

Advanced: How to design experiments to analyze enantiomeric purity in chiral derivatives of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.